2H-1-Benzopyran-3-carboxamide, N-hydroxy-2-oxo- is a compound belonging to the benzopyran family, which is widely recognized for its diverse biological and pharmacological properties. Benzopyrans, also referred to as coumarins, are characterized by a benzene ring fused to a pyrone ring. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential therapeutic applications such as anti-inflammatory and anticancer activities .
The compound is classified under the chemical identifier 89228-60-4 and is primarily sourced from synthetic organic chemistry processes. It is part of a larger family of compounds that exhibit significant biological activity and are often used as intermediates in drug development and other industrial applications.
The synthesis of 2H-1-Benzopyran-3-carboxamide, N-hydroxy-2-oxo- can be achieved through various methods, with the Knoevenagel condensation being one of the most prominent techniques. This method typically involves the reaction of 2-hydroxybenzaldehydes with 3-oxobutanamide under controlled conditions to yield the desired product.
The reaction conditions for the Knoevenagel condensation may include:
The molecular formula for 2H-1-Benzopyran-3-carboxamide, N-hydroxy-2-oxo- is C9H7NO3. The structure features a benzopyran core with a carboxamide group and a hydroxyl group at specific positions, contributing to its biological activity.
The molecular weight of this compound is approximately 177.16 g/mol. Spectroscopic techniques such as Fourier-transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy are commonly used to characterize its structure and confirm its purity .
2H-1-Benzopyran-3-carboxamide, N-hydroxy-2-oxo- undergoes several chemical reactions that modify its structure:
The choice of reagents significantly influences the products formed during these reactions. For instance, oxidation may yield more complex derivatives while substitution reactions can enhance the compound's functional diversity .
The mechanism of action for 2H-1-Benzopyran-3-carboxamide, N-hydroxy-2-oxo- involves interactions with specific molecular targets within biological systems. This compound has been shown to modulate enzyme activity and inhibit certain signaling pathways relevant to inflammation and cancer progression.
Research indicates that this compound can inhibit enzymes involved in inflammatory processes, leading to its potential use as an anti-inflammatory agent. Such interactions are critical for understanding its therapeutic applications and guiding further research into its efficacy .
The physical properties of 2H-1-Benzopyran-3-carboxamide, N-hydroxy-2-oxo- include:
Chemical properties include:
The applications of 2H-1-Benzopyran-3-carboxamide, N-hydroxy-2-oxo- span several scientific fields:
The 2H-1-benzopyran scaffold—commonly termed chromene or chromone—was first identified in natural products during the mid-20th century. Early research focused on derivatives like coumarin (2H-1-benzopyran-2-one) and flavones, isolated from plant sources such as Dipteryx odorata and Aquilaria sinensis [6]. The specific 3-carboxamide variant emerged through synthetic innovation in the 1990s, when researchers sought to modify chromone's core structure to enhance bioactivity. Initial synthetic routes involved Knoevenagel condensations of 2-hydroxybenzaldehydes with β-keto amides, yielding 2-substituted chromone-3-carboxamides [4]. The N-hydroxy derivative—formally named 2H-1-Benzopyran-3-carboxamide, N-hydroxy-2-oxo- (IUPAC: N-Hydroxy-2-oxo-2H-chromene-3-carboxamide)—was later developed as part of efforts to incorporate metal-chelating groups into bioactive molecules. Early characterization confirmed its crystalline structure, with spectroscopic data (IR, NMR) revealing key features: a conjugated lactone (C=O at δ 160 ppm in ¹³C NMR), hydroxamic acid moiety (-CONHOH), and planar benzopyran ring system [3] [8].
N-Hydroxy-2-oxo-2H-chromene-3-carboxamide belongs to the hydroxamic acid pharmacophore family, characterized by the -C(=O)N(OH)R group. This moiety confers two critical properties:
Structurally, it bridges benzopyran-based natural products (e.g., coumarins) and synthetic hydroxamates (e.g., SAHA/vorinostat). Unlike linear aliphatic hydroxamates, its fused tricyclic system (benzene + pyrone + hydroxamic acid) enhances rigidity, potentially improving selectivity [6]. Key analogues include derivatives with halogenated phenyl rings (e.g., N-(2,5-dichlorophenyl)-2-oxochromene-3-carboxamide) or alkylated hydroxamic nitrogens (N,N-dimethyl-2-oxochromene-3-carboxamide), though the N-hydroxy variant remains unique for epigenetic applications [3] [8].
Table 1: Structural Evolution of Key Benzopyran-3-carboxamide Derivatives
Compound | R-Group | Key Structural Feature | Primary Bioactivity |
---|---|---|---|
2-Oxo-2H-chromene-3-carboxylic acid | -OH | Free carboxylic acid | Antioxidant |
N,N-Dimethyl-2-oxo-2H-chromene-3-carboxamide | -N(CH₃)₂ | Tertiary amide | Enzyme inhibition (research tool) |
N-(2,5-Dichlorophenyl)-2-oxo-2H-chromene-3-carboxamide | -NH-C₆H₃Cl₂-2,5 | Aryl amine | Antitumor candidate |
N-Hydroxy-2-oxo-2H-chromene-3-carboxamide | -NHOH | Hydroxamic acid | HDAC inhibition |
This compound occupies a niche in epigenetic drug discovery due to its dual functionality:
Unlike broad-spectrum hydroxamates (e.g., trichostatin A), its benzopyran core may confer isoform selectivity. Studies note preferential inhibition of HDAC6 (cytosolic) over HDAC1 (nuclear), reducing cytotoxicity [7]. Current research explores its role in:
Table 2: Epigenetic Targets of Hydroxamic Acid-Containing Compounds
Target | Biological Role | Effect of Inhibition | N-Hydroxy-Benzopyran Activity |
---|---|---|---|
HDAC Class I | Nuclear histone deacetylation | Gene reactivation, cell cycle arrest | Moderate (IC₅₀ ~200 nM) |
HDAC Class II | Cytoplasmic/mitochondrial deacetylation | Altered metabolism, protein trafficking | High (HDAC6 IC₅₀ ~50 nM) |
DNMT1 | DNA methylation maintenance | Global hypomethylation, genomic instability | Indirect modulation |
Despite its promise, four critical unknowns necessitate focused study:
Current research prioritizes structure-activity relationship (SAR) studies to address these gaps, particularly:
CAS No.: 63697-61-0
CAS No.: 14127-68-5
CAS No.: 41758-43-4
CAS No.: 571-72-2
CAS No.: